REACTION_CXSMILES
|
CC1C(/C=C/C(C)=O)C(C)(C)CCC=1.[C:15]1(=[O:30])[C:28]2[CH:27]=[CH:26][C:25]3[C:20](=CC=CC=3)[C:19]=2[CH:18]=[CH:17][C:16]1=[O:29]>>[CH:25]1[CH:20]=[C:19]2[CH:18]=[CH:17][C:16]([C:15](=[O:30])[C:28]2=[CH:27][CH:26]=1)=[O:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCCC(C1/C=C/C(=O)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C=CC=2C3=CC=CC=C3C=CC12)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=O)C2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |